4-Phenylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylpiperidine-4-carboxylic acid derivatives and related compounds involves several key methods, including solid-phase synthesis and the Ugi four-component reaction. For example, the Ugi reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, demonstrating an efficient route for synthesizing complex molecules like carfentanil and remifentanil in shorter times and better yields than previously described methods (Malaquin et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Phenylpiperidine-4-carboxylic acid and its derivatives reveals the ability of these compounds to adopt specific conformations or be incorporated into larger molecular frameworks. For instance, asymmetric synthesis has shown that certain derivatives can be incorporated into a helical conformation, which is significant for understanding the structural versatility and potential applications of these compounds in designing peptidomimetics and other bioactive molecules (Schinnerl et al., 2003).
Chemical Reactions and Properties
4-Phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, highlighting its reactivity and potential utility in synthesizing a wide range of derivatives. For example, acylated 4-aminopiperidine-4-carboxylic acid residues have been explored for their binding interactions, demonstrating the compound's versatility in forming bioactive molecules with specific binding affinities (Kang et al., 2007).
Physical Properties Analysis
The physical properties of 4-Phenylpiperidine-4-carboxylic acid derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on synthon polymorphism and pseudopolymorphism in co-crystals, for instance, provide insights into the solid-state behavior of these compounds, which is essential for their formulation and application in material science (Mukherjee & Desiraju, 2011).
Chemical Properties Analysis
The chemical properties of 4-Phenylpiperidine-4-carboxylic acid, including acidity/basicity, reactivity towards different reagents, and participation in various chemical reactions, are foundational for its use in synthesis and drug design. The study of its reaction with 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, demonstrating the compound's versatility and reactivity in forming amide bonds, a key reaction in pharmaceutical synthesis (Wang et al., 2018).
Scientific Research Applications
Material Science and Biochemistry : TOAC, a derivative of 4-aminopiperidine-4-carboxylic acid, is used as an effective β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
Pharmaceutical Research : Acylated 4-aminopiperidine-4-carboxylic acid residues have been studied for potential binding interactions in the Grb2 SH2 domain-binding peptide, contributing to library compounds designed for exploring protein features (Kang et al., 2007).
Drug Synthesis : A method involving Ugi four-component reaction for preparing 4-aminopiperidine-4-carboxylic acid derivatives has been developed, leading to the synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).
Chemical Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, demonstrating its application in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Analgesic Research : The antinociceptive properties of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine) were discovered in the late 1930s, highlighting its use for pain relief (Casy & Parfitt, 1986).
Stereochemistry : Novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles were synthesized from aziridines and transformed into constrained amino acids and amino alcohols (Vervisch et al., 2010).
Safety And Hazards
Future Directions
Piperidine derivatives, including 4-Phenylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGGKPKWGPNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868772 | |
Record name | 4-Phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-4-carboxylic acid | |
CAS RN |
3627-45-0, 83949-32-0 | |
Record name | 4-Phenyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3627-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonipecotic acid, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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